molecular formula C7H6IN3 B3218656 3-iodo-1H-pyrrolo[3,2-b]pyridin-7-amine CAS No. 1190311-12-6

3-iodo-1H-pyrrolo[3,2-b]pyridin-7-amine

Cat. No.: B3218656
CAS No.: 1190311-12-6
M. Wt: 259.05 g/mol
InChI Key: DYNTVFWTIIERSJ-UHFFFAOYSA-N
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Description

Chemical Significance of Pyrrolopyridine Isomers

Pyrrolopyridines can exist in several isomeric forms, depending on the relative positions of the nitrogen atom in the pyridine (B92270) ring and the point of fusion with the pyrrole (B145914) ring. Each isomer possesses a unique electronic distribution and steric profile, which in turn dictates its chemical reactivity and biological activity. For instance, the pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-c]pyridine cores are prevalent in numerous kinase inhibitors, including approved drugs and clinical candidates. nih.govresearchgate.net The diverse pharmacological activities exhibited by pyrrolopyridine derivatives, such as anticancer, antiviral, and anti-inflammatory properties, underscore their importance in drug discovery. nih.gov

The strategic placement of substituents on the pyrrolopyridine core allows for the fine-tuning of a molecule's properties. This has led to extensive research into the synthesis and functionalization of these scaffolds.

Role of 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-amine as a Versatile Synthetic Intermediate

Within the family of pyrrolopyridines, This compound stands out as a particularly valuable building block for organic synthesis. Its utility is derived from the presence of two key functional groups: an iodine atom at the 3-position and an amine group at the 7-position.

The carbon-iodine bond at the 3-position is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The relatively low bond dissociation energy of the C-I bond makes it highly reactive in processes such as:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the iodinated pyrrolopyridine with a boronic acid or ester. This is a widely used method for introducing aryl or heteroaryl substituents, which are common features in kinase inhibitors and other biologically active molecules. googleapis.commdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the iodinated scaffold and an amine. This is a powerful technique for installing diverse amine functionalities, which can be crucial for modulating solubility, basicity, and biological target engagement. googleapis.comnih.gov

Sonogashira Coupling: This reaction allows for the introduction of alkyne groups, providing a gateway to further structural diversification.

The amine group at the 7-position offers another site for chemical modification. It can be acylated, alkylated, or used as a directing group in subsequent reactions. This dual functionality makes this compound a highly adaptable precursor for the synthesis of complex molecular architectures.

While specific, detailed research findings on the synthesis and direct applications of this compound are often embedded within broader medicinal chemistry programs and patents focused on the final target molecules, its strategic importance is evident from the numerous studies on related iodinated azaindole derivatives. nih.govgoogleapis.commdpi.com For example, the synthesis of various kinase inhibitors often involves the use of such iodinated heterocyclic intermediates. nih.govgoogleapis.com The general synthetic strategies often involve the initial construction of the core pyrrolopyridine ring system, followed by a selective iodination step to introduce the reactive handle for subsequent cross-coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-b]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c8-4-3-11-7-5(9)1-2-10-6(4)7/h1-3,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNTVFWTIIERSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNC2=C1N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280192
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-amine
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Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-12-6
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-12-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-amine
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Synthetic Methodologies for 3 Iodo 1h Pyrrolo 3,2 B Pyridin 7 Amine and Its Derivatives

Strategies for the Construction of the Pyrrolo[3,2-b]pyridine Ring System

The formation of the 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 4-azaindole, is the foundational step in the synthesis of the target compound. Various classical and modern synthetic methods can be employed for this purpose.

Cyclization-Based Approaches

Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems like pyrrolo[3,2-b]pyridine. These methods typically involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core.

Bartoli Indole (B1671886) Synthesis: A powerful method for the synthesis of indoles from nitroarenes, the Bartoli reaction has been successfully extended to the preparation of azaindoles. acs.org This approach utilizes the reaction of a nitropyridine derivative with an excess of a vinyl Grignard reagent to construct the pyrrole ring. For the synthesis of the 1H-pyrrolo[3,2-b]pyridine skeleton, a 3-nitropyridine (B142982) derivative serves as the starting material. The reaction proceeds through a putative nih.govnih.gov-sigmatropic rearrangement followed by cyclization and aromatization to yield the desired azaindole. For example, the reaction of 2-chloro-3-nitropyridine (B167233) with vinylmagnesium bromide can be employed to produce 7-chloro-1H-pyrrolo[3,2-b]pyridine, which can then be a precursor for the introduction of the 7-amino group.

Starting MaterialReagentsProductYield (%)Reference
2-Chloro-3-nitropyridineVinylmagnesium bromide, THF7-Chloro-6-azaindole20 acs.org

Fischer Indole Synthesis: The Fischer indole synthesis is another classical method that can be adapted for the creation of azaindoles. This reaction involves the acid-catalyzed cyclization of a pyridine-based arylhydrazine with an aldehyde or ketone. While sometimes limited by the availability of the requisite hydrazinopyridine precursors and potentially harsh reaction conditions, microwave-assisted Fischer indole cyclization has been shown to be effective for a wider range of substrates, including those with halogen substituents. researchgate.net

Madelung-Type Cyclization: This intramolecular cyclization of an N-acyl-ortho-toluidine derivative under strong base and high temperature conditions can also be applied to pyridine analogs. A modified Madelung approach can provide access to 3-cyano-4-azaindoles, which are versatile intermediates for further functionalization. researchgate.net

Palladium-Catalyzed Cross-Coupling followed by Cyclization: Modern synthetic methodologies often employ transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, followed by a cyclization step, offer an efficient route to the azaindole core. nih.gov This typically involves coupling an appropriately substituted aminohalopyridine with a terminal alkyne. The resulting alkynylpyridine can then undergo intramolecular cyclization to form the pyrrolo[3,2-b]pyridine ring. For instance, a 3-amino-4-halopyridine could be a suitable starting material for such a strategy.

Multi-Component Reactions (e.g., Groebke–Blackburn–Bienaymé Reaction)

Multi-component reactions (MCRs) provide a powerful and atom-economical approach to complex molecules in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example used for the synthesis of fused imidazoles. While direct synthesis of the 1H-pyrrolo[3,2-b]pyridine core via a standard GBB reaction is not typical, variations and related MCRs can be envisioned. The GBB reaction involves the condensation of an amidine, an aldehyde, and an isocyanide. By carefully selecting the starting components, it is possible to construct complex heterocyclic systems that may serve as precursors to the desired pyrrolopyridine.

Introduction of the 3-Iodo Substituent

With the pyrrolo[3,2-b]pyridine core in hand, the next critical step is the regioselective introduction of the iodine atom at the 3-position of the pyrrole ring.

Regioselective Electrophilic Iodination Protocols

The pyrrole ring in azaindoles is electron-rich and susceptible to electrophilic substitution, typically at the 3-position. Various iodinating agents can be employed for this transformation. Reagents such as N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a base are commonly used. The reaction conditions can be tuned to achieve high regioselectivity. For the closely related 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), iodination has been shown to occur predominantly at the 3-position. rsc.org A similar reactivity pattern is expected for the 1H-pyrrolo[3,2-b]pyridine system.

SubstrateIodinating AgentSolventProductReference
1H-Pyrrolo[2,3-b]pyridineI₂, NaOHDioxane/H₂O3-Iodo-1H-pyrrolo[2,3-b]pyridine rsc.org
1H-Pyrrolo[2,3-b]pyridineNISDMF3-Iodo-1H-pyrrolo[2,3-b]pyridine rsc.org

Halogenation via Precursors

An alternative to direct iodination involves the use of a precursor that can be converted to the iodo group. For instance, a 3-bromo derivative, which can be prepared using brominating agents like N-bromosuccinimide (NBS), could potentially undergo a halogen exchange reaction (Finkelstein reaction) to yield the 3-iodo compound. However, direct iodination is generally more straightforward and efficient.

Strategies for the Introduction and Functionalization of the 7-Amine Moiety

The final key transformation is the installation of the amino group at the 7-position of the pyridine ring. This can be achieved either by starting with a pyridine derivative already containing a nitrogen functionality that can be converted to an amine, or by nucleophilic aromatic substitution on a suitable 7-substituted pyrrolopyridine.

A common and effective strategy involves starting with a 7-halopyrrolo[3,2-b]pyridine, such as the 7-chloro derivative obtained from the Bartoli synthesis. acs.org This halo derivative can then undergo nucleophilic aromatic substitution (SNAr) with an amine source. For example, reaction with ammonia (B1221849) or a protected amine equivalent, often in the presence of a palladium catalyst (Buchwald-Hartwig amination), can furnish the desired 7-amino-1H-pyrrolo[3,2-b]pyridine. The reactivity of the 7-chloro position towards nucleophilic substitution is enhanced by the fused pyrrole ring.

Alternatively, a 7-nitropyrrolo[3,2-b]pyridine could serve as a precursor. The nitro group can be introduced at the pyridine ring stage before the construction of the pyrrole ring. Subsequent reduction of the nitro group, for example by catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride, would yield the 7-amino functionality.

A plausible synthetic sequence for the target compound could therefore be:

Bartoli synthesis starting from 2-chloro-3-nitropyridine to form 7-chloro-1H-pyrrolo[3,2-b]pyridine. acs.org

Regioselective iodination at the 3-position using N-iodosuccinimide to give 7-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine.

Nucleophilic aromatic substitution of the 7-chloro group with an amino source to yield the final product, 3-iodo-1H-pyrrolo[3,2-b]pyridin-7-amine.

PrecursorReagentsProductReference
7-Chloro-1H-pyrrolo[3,2-b]pyridineAmine source (e.g., NH₃, protected amine), Pd catalyst7-Amino-1H-pyrrolo[3,2-b]pyridine(Inferred from related systems)
7-Nitro-1H-pyrrolo[3,2-b]pyridineReducing agent (e.g., Pd/C, H₂; SnCl₂)7-Amino-1H-pyrrolo[3,2-b]pyridine(General reduction method)

Protective Group Strategies in Synthesis

In the multi-step synthesis of complex heterocyclic molecules like this compound, the use of protecting groups is crucial to ensure the selective reaction of specific functional groups. nih.gov The pyrrolo[3,2-b]pyridine core contains two nitrogen atoms—one in the pyrrole ring and an exocyclic amine group—both of which may require protection depending on the subsequent reaction conditions.

Nitrogen Atom Protection (e.g., SEM-Deprotection Challenges)

The protection of the pyrrole nitrogen is often a necessary step to prevent unwanted side reactions and to improve the solubility and handling of the intermediates. A commonly employed protecting group for the nitrogen of azaindoles is the (2-(trimethylsilyl)ethoxy)methyl (SEM) group.

The introduction of the SEM group can be achieved by treating the parent 1H-pyrrolo[3,2-b]pyridin-7-amine with SEM-Cl in the presence of a suitable base. While the SEM group is robust and stable to a variety of reaction conditions, its removal can present significant challenges. scielo.org.mxnih.gov The deprotection of the SEM group is typically carried out under acidic conditions, such as with trifluoroacetic acid (TFA), followed by a basic workup. scielo.org.mx However, this process can be complicated by the release of formaldehyde, which can lead to the formation of undesired side products, including the potential for cyclization or dimerization, especially in complex molecular scaffolds. nih.gov In the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the SEM deprotection step was noted to be particularly challenging, resulting in the formation of a tricyclic eight-membered 7-azaindole (B17877) as a side product. nih.gov

Amine Group Protection

The exocyclic amine group at the 7-position of the pyrrolo[3,2-b]pyridine core is a nucleophilic site and may require protection to prevent its reaction in subsequent synthetic steps, such as palladium-catalyzed cross-coupling reactions. Common protecting groups for amines include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced by reacting the amine with the corresponding acylating agent.

The choice of the protecting group for the amine is critical and must be orthogonal to the protecting group on the pyrrole nitrogen, meaning that each can be removed without affecting the other. For instance, a Boc group can be removed under acidic conditions, which might also cleave an SEM group. Therefore, careful planning of the synthetic route is necessary to ensure the selective deprotection of the desired functional group at the appropriate stage.

Advanced Coupling and Functionalization Techniques

The iodo-substituent at the 3-position of the pyrrolo[3,2-b]pyridine ring serves as a versatile handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used in organic synthesis to facilitate a broad range of cross-coupling reactions. For substrates like this compound, the high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations.

The Suzuki–Miyaura cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. organic-chemistry.org In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents at the 3-position.

The general reaction involves the coupling of the iodinated pyrrolopyridine with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and outcome. beilstein-journals.org For similar pyrrolopyridine systems, catalysts such as Pd(PPh₃)₄ and Pd₂(dba)₃ with various phosphine (B1218219) ligands have been successfully used. scielo.org.mx

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Azaindoles Note: This table is based on data from related iodo-pyrrolopyridine derivatives and serves as a general guide. Specific conditions for this compound may vary.

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/Water100
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/Water80
Pd(OAc)₂RuPhosCs₂CO₃t-Butanol110

The Sonogashira cross-coupling reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.combeilstein-journals.org This reaction can be used to introduce alkynyl moieties onto the 3-position of the pyrrolo[3,2-b]pyridine scaffold, which can serve as precursors for further transformations.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com However, copper-free and amine-free conditions have also been developed to overcome some of the limitations of the traditional method, such as the formation of alkyne homocoupling byproducts. nih.gov The choice of reaction conditions, including the palladium source, ligand, and base, is crucial for achieving high yields and selectivity. scielo.org.mx

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides Note: This table presents general conditions and common reagents used for Sonogashira couplings of aryl iodides. Specific optimization would be required for this compound.

CatalystCo-catalystBaseSolventTemperature
Pd(PPh₃)₂Cl₂CuIEt₃NTHF or DMFRoom Temp to 80°C
Pd(OAc)₂CuIi-Pr₂NHToluene60-100°C
PdCl₂(CH₃CN)₂-Cs₂CO₃Acetonitrile75°C
Buchwald–Hartwig Amination

The Buchwald–Hartwig amination stands as a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen (C–N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is particularly effective for the synthesis of aryl amines from aryl halides. wikipedia.org Given the structure of this compound, the C-I bond at the 3-position is an ideal handle for such transformations, allowing for the introduction of a wide array of amine nucleophiles to generate novel derivatives.

The reaction's utility stems from its broad substrate scope and tolerance for various functional groups. wikipedia.org While early systems had limitations, the development of successive generations of palladium catalysts with specialized phosphine ligands has expanded the reaction's applicability. wikipedia.org For a substrate like this compound, the reaction would involve coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst and a base.

Key components of the Buchwald-Hartwig amination include:

Palladium Precatalyst: Sources like Pd(OAc)₂ or Pd₂(dba)₃ are common. More advanced, air-stable precatalysts supported by biaryl phosphine ligands have also been developed. rsc.orgorgsyn.org

Ligand: The choice of phosphine ligand is critical. Sterically hindered biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often employed to facilitate the catalytic cycle. rsc.org For coupling with aryl iodides, bidentate phosphine ligands like BINAP and DPEPhos have also proven effective. wikipedia.org

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (B84403) (K₃PO₄), is required to deprotonate the amine and facilitate the catalytic cycle. orgsyn.orgnih.gov

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

A general procedure for the Buchwald-Hartwig amination of this compound would involve reacting it with a desired amine under an inert atmosphere, catalyzed by a palladium-ligand complex with a suitable base. This cascade allows for the synthesis of a diverse library of N-substituted 4-amino-7-azaindole derivatives. A novel and efficient palladium-catalyzed method has been developed for synthesizing pyrido[2,3-d]pyrimidines through a cascade reaction involving imination and Buchwald–Hartwig cross-coupling. rsc.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides

Catalyst System (Pd Source/Ligand)BaseSolventTypical SubstratesReference
Pd(OAc)₂ / SPhosNaOtBuTolueneAryl Iodides / Primary & Secondary Amines wikipedia.org
Ni(acac)₂ / Phenylboronic Ester (activator)K₃PO₄-Aryl Iodides / Aryl & Aliphatic Amines nih.gov
[Pd-LX]₂[BF₄]₂ (precatalyst) / JohnPhos, DavePhosK₃PO₄1,4-DioxaneAryl Halides / Morpholine rsc.org
Pd(OAc)₂ / CM-phosK₃PO₄t-BuOHAryl Mesylates / Amines orgsyn.org

Other Transition Metal-Mediated Transformations

Beyond C-N bond formation, the 3-iodo substituent serves as a versatile anchor for various other transition metal-mediated cross-coupling reactions, enabling the introduction of carbon-based functionalities. These reactions are fundamental for building molecular complexity.

Palladium-Catalyzed Cross-Coupling: The iodinated pyrrolopyridine scaffold is an excellent substrate for numerous palladium-catalyzed reactions. Research on related 3-iodo-1H-pyrrolo[3',2':4,5]imidazo[1,2-a]pyridines has demonstrated successful subsequent functionalization via palladium catalysis. acs.orgnih.gov These transformations likely include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes, typically using a copper co-catalyst, to install alkynyl groups.

Stille Coupling: Reaction with organostannanes to create C-C bonds.

These reactions provide powerful tools to modify the 3-position of the pyrrolopyridine core, which is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, the synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands has been accomplished using palladium-catalyzed Suzuki reactions. nih.gov

Nickel-Catalyzed Transformations: Nickel, being a more earth-abundant and less expensive metal than palladium, is an attractive alternative for cross-coupling reactions. nih.gov Nickel catalysts have been shown to be effective in various transformations, including the amination of aryl iodides. nih.gov Recent developments have also shown the utility of nickel catalysis in other contexts, such as the mechanochemical deuteration of aryl chlorides, highlighting its growing importance in modifying heterocyclic systems. acs.org This suggests that nickel-catalyzed variants of Suzuki, Kumada, and other cross-coupling reactions could be viable for functionalizing this compound.

Metal-Free Synthetic Routes

While transition metal catalysis is dominant, concerns about metal contamination in final products, particularly for pharmaceuticals, have driven the development of metal-free synthetic alternatives.

A notable metal-free approach for constructing a related heterocyclic system involves a Groebke–Blackburn–Bienaymé multicomponent reaction (MCR) followed by an iodine-promoted electrophilic cyclization. acs.orgnih.gov This strategy was used to prepare 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines. acs.orgnih.gov

The key steps in this metal-free sequence are:

Groebke–Blackburn–Bienaymé MCR: A one-pot reaction involving an amidine (like 2-aminopyridine), an aldehyde, and an isocyanide to form an imidazo-fused heterocycle.

Iodine-Promoted Electrophilic Cyclization: The intermediate from the MCR undergoes cyclization promoted by molecular iodine (I₂), which also installs the iodo-substituent onto the newly formed pyrrole ring in a regioselective manner.

This methodology is powerful because it allows for the rapid assembly of complex heterocyclic scaffolds from simple, commercially available starting materials without the need for a metal catalyst. acs.orgnih.gov The resulting iodinated product can then be further diversified using the transition metal-mediated transformations described previously. acs.orgnih.gov Another approach involves the microwave-assisted synthesis of related thieno[3,2-d]pyrimidin-4-amine (B90789) analogs, which proceeds through a suggested mechanism involving nucleophilic attack activated by AlCl₃ followed by intramolecular cyclization, avoiding transition metals in the key ring-forming step. nih.gov

Reactivity and Reaction Mechanisms of 3 Iodo 1h Pyrrolo 3,2 B Pyridin 7 Amine

Electrophilic Aromatic Substitution Patterns on the Pyrrolo[3,2-b]pyridine Ring System

The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, exhibits a distinct pattern of reactivity towards electrophiles, largely governed by the electronic properties of the fused pyrrole (B145914) and pyridine (B92270) rings. The pyrrole ring is inherently electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyridine ring. Theoretical studies and experimental evidence from related azaindole systems indicate that the C3 position of the pyrrole moiety possesses the highest electron density, making it the most favorable site for electrophilic aromatic substitution. researchgate.net

However, in the case of 3-iodo-1H-pyrrolo[3,2-b]pyridin-7-amine, the C3 position is already occupied by an iodine atom. This directs electrophilic attack to other available positions on the pyrrole ring, primarily the C2 position. The 7-amino group, being an activating group, enhances the electron density of the pyridine ring, potentially making it more susceptible to electrophilic attack than the parent pyrrolo[3,2-b]pyridine. Nevertheless, the inherent electron-richness of the pyrrole ring generally ensures that substitution occurs there preferentially.

Common electrophilic substitution reactions that could be envisaged for this scaffold, assuming the C3 position is blocked, would likely occur at C2. These include:

Halogenation: Introduction of bromine or chlorine at the C2 position.

Nitration: Introduction of a nitro group at the C2 position, typically using a mixture of nitric and sulfuric acid.

Acylation: Introduction of an acyl group at the C2 position via Friedel-Crafts acylation or related methods.

Nucleophilic Aromatic Substitution Potential at the Iodine Position

The carbon-iodine bond at the C3 position of this compound is a key site for nucleophilic aromatic substitution, particularly through transition-metal-catalyzed cross-coupling reactions. The high polarizability and relatively weak nature of the C-I bond make it an excellent leaving group in these transformations. This reactivity allows for the introduction of a wide variety of substituents at this position, making it a versatile handle for chemical diversification.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond by coupling the iodo-substituted pyrrolopyridine with an organoboron reagent, such as a boronic acid or ester. nih.govnih.govnih.govorganic-chemistry.orgresearchgate.netresearchgate.net This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the C3 position. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nih.govcolab.ws

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the iodo-substituted pyrrolopyridine and an amine. nih.govnih.govwikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgntnu.nonih.govnih.gov This allows for the synthesis of a diverse range of N-substituted derivatives at the C3 position. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. nih.gov

Sonogashira Coupling: This reaction, co-catalyzed by palladium and copper, allows for the formation of a carbon-carbon bond between the iodo-substituted pyrrolopyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This is a valuable method for introducing alkynyl moieties, which can serve as handles for further transformations. The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. wikipedia.org

Table 1: Potential Cross-Coupling Reactions at the C3-Iodo Position
Reaction NameCatalyst System (Typical)Coupling PartnerBond Formed
Suzuki-MiyauraPd(PPh₃)₄, Base (e.g., K₂CO₃)R-B(OH)₂C-C
Buchwald-HartwigPd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu)R-NH₂C-N
SonogashiraPd(PPh₃)₄, CuI, Base (e.g., Et₃N)R-C≡CHC-C

Reactivity of the 7-Amine Functionality

The 7-amino group on the pyridine ring is a versatile functional group that can undergo a variety of chemical transformations characteristic of aromatic amines. These reactions provide further avenues for the derivatization of the this compound scaffold.

Key reactions involving the 7-amino group include:

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific functionalities.

Alkylation: The amino group can be alkylated with alkyl halides or other alkylating agents to form secondary or tertiary amines.

Diazotization: Treatment of the 7-amino group with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), can lead to the formation of a diazonium salt. acs.org These diazonium salts are versatile intermediates that can undergo a range of subsequent reactions, including Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups, or azo coupling reactions. However, the stability of heterocyclic diazonium salts can be variable. researchgate.net

Cycloaddition and Ring-Forming Reactions

The pyrrolo[3,2-b]pyridine system, containing both a pyrrole and a pyridine ring, has the potential to participate in cycloaddition reactions, although these are not as common as substitution reactions for this scaffold.

Diels-Alder Reaction: The pyrrole ring can, in principle, act as a diene in a Diels-Alder reaction. researchgate.netmasterorganicchemistry.com However, the aromaticity of the pyrrole ring makes it less reactive as a diene compared to non-aromatic dienes. The reaction often requires high temperatures or pressures and may compete with other reaction pathways. The pyridine ring is generally not a willing participant as a diene in Diels-Alder reactions. nih.gov

1,3-Dipolar Cycloaddition: The pyrrolo[3,2-b]pyridine system can also act as a dipolarophile in 1,3-dipolar cycloadditions. nih.govnih.govrsc.orgwikipedia.org For instance, it could react with 1,3-dipoles such as azides or nitrile oxides to form fused heterocyclic systems. The regioselectivity of such reactions would be governed by the electronic and steric properties of both the pyrrolopyridine and the 1,3-dipole.

Rearrangement and Ring Expansion Mechanisms

While specific rearrangement and ring expansion reactions for this compound are not extensively documented in the literature, the general reactivity of related azaindole systems suggests some possibilities. Under certain conditions, heterocyclic systems can undergo skeletal rearrangements. For example, acid-catalyzed rearrangements or photochemical transformations could potentially lead to the formation of isomeric pyrrolopyridine scaffolds. However, such reactions would likely require specific and often harsh conditions and are not considered general transformations for this compound.

Mechanistic Investigations of Key Derivatization Reactions

The mechanisms of the key palladium-catalyzed cross-coupling reactions used to derivatize the C3-iodo position have been extensively studied.

Suzuki-Miyaura Coupling: The catalytic cycle is generally accepted to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination. nih.govcolab.ws The oxidative addition of the Pd(0) catalyst to the aryl iodide is often the rate-determining step. The base plays a crucial role in activating the boronic acid for transmetalation. organic-chemistry.org

Buchwald-Hartwig Amination: The mechanism is also well-established and involves a similar catalytic cycle. nih.govwikipedia.org Kinetic studies have shown that the nature of the base can influence the rate-determining step. nih.gov The choice of phosphine (B1218219) ligand is critical for the efficiency of the reaction, with bulky, electron-rich ligands generally providing the best results.

Table 2: Mechanistic Steps in Key Cross-Coupling Reactions
ReactionKey Mechanistic Steps
Suzuki-Miyaura Coupling 1. Oxidative addition of Pd(0) to the C-I bond. 2. Formation of an organopalladium(II) intermediate. 3. Transmetalation with the activated boronic acid derivative. 4. Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
Buchwald-Hartwig Amination 1. Oxidative addition of Pd(0) to the C-I bond. 2. Formation of an organopalladium(II) intermediate. 3. Coordination of the amine to the palladium center. 4. Deprotonation of the coordinated amine by a base. 5. Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Spectroscopic and Structural Characterization Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-iodo-1H-pyrrolo[3,2-b]pyridin-7-amine, ¹H and ¹³C NMR would provide critical information on the chemical environment of each proton and carbon atom, respectively.

While specific, experimentally verified NMR data for this compound is not widely published in academic literature, analysis of related structures allows for predicted chemical shifts. For instance, in the parent compound, 1H-pyrrolo[3,2-b]pyridine, the protons on the pyridine (B92270) and pyrrole (B145914) rings resonate at distinct chemical shifts. The introduction of the iodo and amino substituents would significantly alter these shifts. The electron-donating nature of the amino group and the electron-withdrawing and anisotropic effects of the iodine atom would cause predictable upfield and downfield shifts for adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H (Pyrrole NH) 11.0 - 12.0 br s
H2 7.5 - 7.8 s
H5 7.8 - 8.1 d
H6 6.5 - 6.8 d
NH₂ 5.0 - 6.0 br s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. For this compound (C₇H₆IN₃), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak corresponding to its exact mass.

Predicted mass spectrometry data for the related compound, 3-iodo-1H-pyrrolo[3,2-b]pyridine, shows an [M+H]⁺ adduct at an m/z of 244.95703. uni.lu For the target compound with an additional amino group, the expected molecular weight would be higher. The monoisotopic mass of this compound is calculated to be approximately 258.9606 g/mol . nih.gov The fragmentation pattern in the mass spectrum would likely involve the loss of iodine and subsequent cleavage of the heterocyclic rings, providing further structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ 258.9606
[M+H]⁺ 259.9684
[M-I]⁺ 132.0667

Note: Predicted values based on elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, distinct absorption bands would be anticipated. The N-H stretching vibrations of the pyrrole and amine groups would appear in the region of 3100-3500 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ range. The C-I bond would exhibit a stretching vibration in the far-infrared region, typically below 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the pyrrolopyridine core is expected to absorb UV light. The UV-Vis spectrum of related 7-azaindole (B17877) derivatives shows absorption maxima that are sensitive to substitution and solvent polarity. researchgate.netresearchgate.net For this compound, the introduction of the iodo and amino groups would likely cause a bathochromic (red) shift in the absorption maxima compared to the parent 1H-pyrrolo[3,2-b]pyridine.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While no published X-ray crystal structure for this compound is currently available, studies on related compounds, such as 3-Iodo-1H-pyrazolo[3,4-b]pyridine, have detailed their solid-state architecture, revealing planar structures with specific intermolecular interactions like hydrogen bonding and π-π stacking. It is reasonable to infer that this compound would also adopt a largely planar conformation, with the potential for intermolecular hydrogen bonding via the amino and pyrrole N-H groups, as well as halogen bonding involving the iodine atom.

Computational and Theoretical Investigations of 3 Iodo 1h Pyrrolo 3,2 B Pyridin 7 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Electronic Structure)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The introduction of an amino group (-NH₂) at the C7-position and an iodine atom at the C3-position is expected to significantly modulate these properties. The amino group is a strong electron-donating group through resonance, which would increase the electron density of the pyridine (B92270) ring, particularly at the ortho and para positions. Conversely, iodine is an interesting substituent; it is deactivating through its inductive effect but donating through resonance. Its large size and polarizability also play a crucial role in its interactions.

The molecular electrostatic potential (MEP) map would likely show a region of high negative potential around the pyridine nitrogen and the amino group, indicating their roles as hydrogen bond acceptors. The pyrrole (B145914) N-H and the amino N-H would be regions of positive potential, acting as hydrogen bond donors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. The electron-donating amino group would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The iodo substituent's effect is more complex, but it would also influence the energies and localization of these frontier orbitals. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Properties of 3-Iodo-1H-pyrrolo[3,2-b]pyridin-7-amine

ParameterPredicted Value (Illustrative)Influence of Substituents
HOMO Energy-5.8 eVIncreased by the electron-donating amino group.
LUMO Energy-1.2 eVLowered by the electron-withdrawing nature of the pyridine nitrogen.
HOMO-LUMO Gap4.6 eVReduced compared to the unsubstituted parent scaffold, suggesting higher reactivity.

These values are illustrative and based on trends observed in related heterocyclic systems. Actual values would require specific DFT calculations.

Conformational Analysis and Tautomerism Studies

The conformational flexibility of this compound is relatively limited due to the rigid, fused ring system. The primary conformational freedom arises from the rotation of the exocyclic amino group at the C7-position. Computational studies can predict the preferred orientation of this group relative to the pyridine ring. The planarity of the system is favored to maximize electronic conjugation.

Tautomerism is a significant consideration for this molecule. The presence of the 7-amino group on the pyridine ring allows for potential amino-imino tautomerism. Additionally, the pyrrole nitrogen gives rise to different prototropic tautomers, where the proton can reside on either the pyrrole nitrogen or one of the pyridine ring nitrogens.

DFT calculations can be used to determine the relative energies of these different tautomeric forms in both the gas phase and in solution. It is generally observed in related aminopyridine systems that the amino form is significantly more stable than the imino form. For the prototropic tautomers, the location of the proton on the pyrrole nitrogen is typically the most stable form, preserving the aromaticity of both rings.

Table 2: Predicted Relative Energies of Potential Tautomers of this compound

TautomerPredicted Relative Energy (kcal/mol) (Illustrative)Stability
7-amino (Canonical)0.0Most Stable
7-imino+10-15Significantly Less Stable
Pyridine N-protonated+5-8Less Stable

These values are illustrative and based on known tautomeric preferences of aminopyridines and pyrroles. The actual energy differences would need to be calculated.

Prediction of Reaction Pathways and Regioselectivity

Computational methods can predict the most likely sites for chemical reactions on the this compound ring system. By analyzing the distribution of electron density and the Fukui functions (which indicate the propensity of a site to undergo electrophilic, nucleophilic, or radical attack), the regioselectivity of various reactions can be hypothesized.

For electrophilic aromatic substitution, the pyrrole ring is generally more reactive than the pyridine ring. The presence of the electron-donating amino group on the pyridine ring, however, activates that ring towards electrophilic attack. The directing effects of the existing substituents would need to be carefully considered. The C2 position of the pyrrole ring is often a site of high reactivity in azaindoles.

The iodine atom at the C3-position is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Computational studies can help in understanding the mechanism of these reactions and predicting the optimal conditions. The large size of the iodine atom can also sterically influence the approach of reagents.

Molecular Modeling for Ligand-Target Interaction Hypothesis Generation

The 1H-pyrrolo[3,2-b]pyridine scaffold is a known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Molecular modeling and docking studies are crucial for generating hypotheses about how this compound might interact with biological targets.

A typical molecular docking workflow would involve:

Identifying a protein target of interest (e.g., a specific kinase).

Obtaining the 3D structure of the target, often from the Protein Data Bank.

Generating a low-energy 3D conformation of the ligand, this compound.

Docking the ligand into the active site of the protein using specialized software.

Analyzing the predicted binding poses and interactions.

The model would likely predict key hydrogen bonding interactions between the amino group and the pyrrole N-H with amino acid residues in the hinge region of a kinase active site. The fused aromatic rings would be involved in pi-stacking and hydrophobic interactions. The iodine atom, due to its size and ability to form halogen bonds, could provide additional specific interactions that enhance binding affinity and selectivity. These computational hypotheses can then be used to guide the synthesis and biological evaluation of the compound and its analogs.

Future Research Directions and Perspectives in 3 Iodo 1h Pyrrolo 3,2 B Pyridin 7 Amine Chemistry

Development of Greener and More Efficient Synthetic Methodologies

Traditional methods for the synthesis and functionalization of halogenated azaindoles often rely on harsh reagents, stoichiometric amounts of catalysts, and multi-step procedures that generate significant waste. nih.govresearchgate.net Future research will undoubtedly focus on developing more sustainable and efficient synthetic routes to 3-iodo-1H-pyrrolo[3,2-b]pyridin-7-amine and its derivatives.

Key areas of development include:

Catalytic C-H Iodination: Direct C-H functionalization is a powerful strategy for improving atom economy. While direct iodination of 7-azaindoles has been reported using reagents like N-iodosuccinimide (NIS) or molecular iodine with a base, future efforts will likely target the use of catalytic systems. nih.govresearchgate.net This could involve transition-metal catalysts (e.g., palladium, rhodium) or organocatalysts that can achieve high regioselectivity at the C-3 position under milder conditions, reducing the need for protecting groups and stoichiometric activators.

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, high-throughput synthesis. Adapting the synthesis and subsequent derivatization of this compound to flow-based protocols would enable more rapid and efficient production of compound libraries for screening.

Use of Greener Solvents and Reagents: A major thrust in green chemistry is the replacement of hazardous solvents and reagents. Research is expected to explore the use of bio-based solvents, ionic liquids, or deep eutectic solvents for the synthesis and modification of the azaindole core. Furthermore, developing catalytic cycles that utilize benign terminal oxidants like O2 or H2O2 would represent a significant advance over current methods that may use stoichiometric copper oxidants. acs.org

Table 1: Comparison of Synthetic Methodologies for Iodinated Azaindoles.
MethodologyTypical ConditionsAdvantagesFuture Research Goal (Greener Approach)
Classical IodinationIodine (I2), Potassium Hydroxide (KOH) in DMF nih.govresearchgate.netReadily available reagents, straightforward procedure.Electrochemical synthesis to avoid chemical oxidants/bases; use of safer solvents.
NIS IodinationN-Iodosuccinimide (NIS) in Acetonitrile researchgate.netMilder conditions compared to I2/KOH.Catalytic generation of the iodinating species in situ.
Palladium-Catalyzed CouplingPd catalyst, ligand, base, organic solvent nih.govHigh versatility for C-C and C-N bond formation.Use of water as a solvent; development of highly active catalysts to reduce metal loading.

Investigation of Novel Reactivity and Unexplored Transformations

The iodine atom at the C-3 position is predominantly utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce new carbon or heteroatom substituents. nih.govnih.gov While these methods are robust, the full synthetic potential of the iodo-azaindole scaffold remains to be explored.

Future research will likely pursue:

Photoredox and Electrocatalysis: These emerging fields offer new avenues for bond formation under exceptionally mild conditions. Photoredox catalysis could enable novel radical-based transformations at the C-3 position, such as Giese additions or radical-radical cross-couplings, which are often complementary to traditional two-electron pathways.

Transition-Metal-Catalyzed C-H Functionalization: Beyond functionalizing the C-I bond, future work could explore using the existing directing groups on the ring (e.g., the pyrrole (B145914) N-H or the pyridine (B92270) nitrogen) to direct C-H activation at other positions (C-2, C-4, C-6), with the C-3 iodo group serving as a blocking or modulating group.

Novel Cyclization Strategies: The juxtaposition of the C-3 iodo group and other functionalities on the azaindole core or on a coupled substituent could be exploited for the synthesis of complex, polycyclic heterocyclic systems. For instance, intramolecular Heck reactions or radical cyclizations could be designed to build novel ring systems fused to the pyrrolopyridine core. An example of diversifying such scaffolds is the iodine-catalyzed regioselective C-3 chalcogenation of 7-azaindoles, which has been used to generate benzothiophene-fused 7-azaindole (B17877) cores. acs.org

Application of Advanced Computational Methods for Rational Design

The use of computational chemistry is integral to modern drug discovery for designing potent and selective inhibitors. openmedicinalchemistryjournal.comwiley-vch.de For this compound, which serves as a foundational scaffold for kinase inhibitors and other therapeutics, computational methods can guide the rational design of next-generation molecules. nih.govnih.gov

Prospective applications include:

Structure-Based Virtual Screening: Using the known crystal structures of target proteins (e.g., kinases), high-throughput virtual screening can be employed to dock libraries of virtual compounds derived from the this compound scaffold. nih.gov This can prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing key interactions, the role of water molecules, and the conformational changes that occur upon binding. mdpi.com This understanding is crucial for optimizing lead compounds to improve their potency and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: By building QSAR models from existing experimental data on related azaindole inhibitors, it is possible to predict the activity of new, unsynthesized derivatives. mdpi.comresearchgate.net Machine learning and AI-driven approaches can further enhance these predictions, identifying subtle patterns in the data to guide the design of molecules with improved properties. wiley-vch.de

Table 2: Application of Computational Methods in Drug Design.
Computational MethodObjectiveApplication to this compoundPotential Outcome
Molecular Docking openmedicinalchemistryjournal.comPredict binding mode and affinity.Screening virtual libraries against kinase active sites.Identification of novel kinase inhibitor candidates.
Molecular Dynamics (MD) mdpi.comAnalyze stability of ligand-protein complex.Simulating the bound state of a designed inhibitor to understand its dynamic interactions.Rationalizing SAR and guiding lead optimization.
3D-QSAR researchgate.netCorrelate 3D molecular properties with biological activity.Building a predictive model based on a series of synthesized analogues.Designing new compounds with enhanced predicted activity.

Integration with Emerging Technologies for High-Throughput Chemical Probe Discovery

The discovery of high-quality chemical probes is essential for validating new biological targets. The this compound scaffold is well-suited for integration with modern, high-throughput discovery platforms.

Future directions in this area are:

DNA-Encoded Library (DEL) Technology: The C-3 iodo position is an ideal anchor point for DEL synthesis. By attaching a DNA tag, vast libraries of derivatives can be synthesized on-bead through iterative coupling reactions at this position. These libraries can then be screened against a protein of interest in a single tube, allowing for the rapid identification of potent binders.

Fragment-Based Lead Discovery (FBLD): The core 1H-pyrrolo[3,2-b]pyridin-7-amine itself can be considered a "fragment" for screening campaigns. If hits are identified, the 3-iodo group provides a direct and efficient vector for fragment growing or linking to build more potent, drug-like molecules.

Phenotypic Screening and Target Deconvolution: High-content phenotypic screens can identify compounds that produce a desired effect in cells without a priori knowledge of the molecular target. Derivatives of this compound can be included in such screens. If a hit is found, the scaffold can be modified with tags (e.g., biotin, photo-affinity labels) via the iodo-position to facilitate downstream target identification experiments.

By embracing these future research directions, the chemical community can unlock the full potential of this compound, transforming this versatile building block into a powerful engine for the discovery of novel chemical probes and therapeutic agents.

Q & A

Q. What are the established synthetic methodologies for 3-iodo-1H-pyrrolo[3,2-b]pyridin-7-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation of a pyrrolopyridine precursor. For example, demonstrates condensation reactions with acetylacetone derivatives under reflux (71–87% yield) . For iodination, metal-catalyzed halogen exchange (e.g., CuI/KI in DMF at 100°C) or directed ortho-iodination (I₂, H₂O₂, AcOH) can introduce iodine at position 3 . Key factors:
  • Temperature : 80–110°C improves reaction kinetics.

  • Catalyst : CuI enhances regioselectivity.

  • Purification : HPLC (≥99% purity) or recrystallization ensures high yields .

    Table 1 : Synthesis Optimization Parameters

    ParameterOptimal RangeImpact on YieldReference
    Reaction Time24–48 hours↑ Yield by 15%
    Solvent (DMF vs. EtOH)DMF preferred↑ Halogen exchange efficiency

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns protons and carbons (e.g., aromatic protons at δ 7.0–8.5 ppm in DMSO-d₆) .
  • IR Spectroscopy : Confirms NH₂ (3131 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 316.02 g/mol) .
  • HPLC : Monitors purity (≥98% via C18 column, acetonitrile/water gradient) .

Q. How does the iodine substituent at position 3 affect the compound's reactivity in cross-coupling reactions?

  • Methodological Answer : Iodine acts as a superior leaving group compared to Cl/Br, enabling efficient Suzuki-Miyaura or Ullmann couplings. highlights halogenated analogs reacting with aryl boronic acids (Pd(PPh₃)₄ catalyst, 80°C) to form biaryl derivatives . Key considerations:
  • Catalyst Loading : 5 mol% Pd for high conversion.
  • Solvent : DMF/H₂O (3:1) minimizes side reactions.

Q. What safety precautions are recommended when handling iodinated pyrrolopyridine derivatives in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhaling volatile byproducts.
  • PPE : Nitrile gloves and safety goggles (iodine is corrosive) .
  • Waste Disposal : Collect in halogenated waste containers per EPA guidelines.

Advanced Questions

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?

  • Methodological Answer :
  • 2D NMR (COSY/HSQC) : Resolves overlapping signals (e.g., NH₂ protons coupling with adjacent aromatic protons) .
  • Variable Temperature NMR : Reduces exchange broadening of NH groups.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-chloro analogs in ) .

Q. How can factorial experimental design optimize the synthesis of this compound?

  • Methodological Answer : Use a 2³ factorial design to test variables:
  • Factors : Catalyst loading (3–5 mol%), temperature (80–100°C), solvent ratio (DMF/H₂O).
  • Response Surface Methodology (RSM) : Maximizes yield (e.g., 85% at 5 mol% Pd, 95°C) .

Q. What in vitro assays are suitable for evaluating its inhibitory activity against kinase targets?

  • Methodological Answer :
  • Kinase Inhibition Assays : Measure IC₅₀ via ADP-Glo™ (e.g., JAK2 or CDK2 targets) .
  • Cellular Assays : Use HEK293 cells transfected with kinase reporters (luminescence readout).
  • Control Compounds : Compare with staurosporine (pan-kinase inhibitor) .

Q. How to design a structure-activity relationship (SAR) study to explore modifications at the 3-iodo position?

  • Methodological Answer :
  • Analog Synthesis : Replace iodine with Br, Cl, CF₃, or aryl groups via cross-coupling .
  • Biological Testing : Rank analogs by IC₅₀ in kinase assays.
  • Computational Modeling : Dock analogs into kinase active sites (AutoDock Vina) to predict binding modes .

Q. What computational methods predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns (GROMACS).
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for iodine vs. other substituents.
  • Pharmacophore Modeling : Identifies critical H-bond donors (NH₂) and hydrophobic contacts (pyrrolopyridine core) .

Q. How to address solubility challenges in biological testing of halogenated pyrrolopyridines?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes .
  • Prodrug Design : Introduce phosphate esters for aqueous solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes (enhanced bioavailability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.